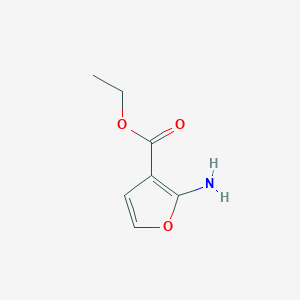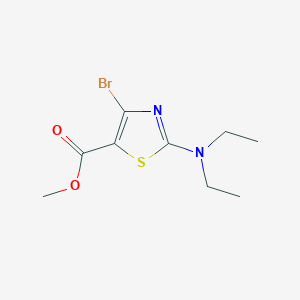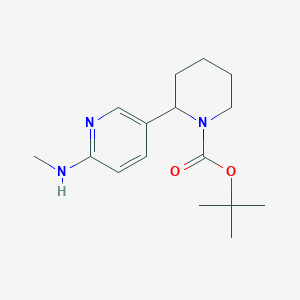
3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate is a complex organic compound with a piperidine ring structure. This compound is characterized by the presence of tert-butyl, ethyl, and cyanomethyl groups attached to the piperidine ring, making it a versatile molecule in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with ethyl and cyanomethyl groups . The reaction conditions often require the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H24N2O4 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-5-20-13(19)17-10-6-7-15(11-17,8-9-16)12(18)21-14(2,3)4/h5-8,10-11H2,1-4H3 |
Clave InChI |
FVYDLDZCHPWREM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCCC(C1)(CC#N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-chloro-11-oxa-13,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B11815082.png)
![(7,7-Difluoro-2-azaspiro[3.5]nonan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11815092.png)


![7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),2,4,9,11,13,15(19)-heptaene-6,8,16,18-tetrone](/img/structure/B11815102.png)




![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)




